molecular formula C21H20N4O B1406883 (R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol CAS No. 1613638-88-2

(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Cat. No.: B1406883
CAS No.: 1613638-88-2
M. Wt: 344.4 g/mol
InChI Key: SWXADLXPEUSILB-NRFANRHFSA-N
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Description

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol typically involves multi-step organic reactions. The process may start with the preparation of the indazole and pyridine intermediates, followed by their coupling and subsequent functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its chiral nature could make it a candidate for drug development, particularly in the design of enantiomerically pure pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In the industrial sector, ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol
  • 2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol (racemic mixture)
  • 2-((5-(1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Uniqueness

®-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers or racemic mixtures. This uniqueness can be crucial in applications such as drug development, where the specific stereochemistry can significantly impact efficacy and safety.

Properties

IUPAC Name

(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-19-10-16(7-8-20(19)25-24-14)17-9-18(12-22-11-17)23-21(13-26)15-5-3-2-4-6-15/h2-12,21,23,26H,13H2,1H3,(H,24,25)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXADLXPEUSILB-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@@H](CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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